molecular formula C23H25Cl2N3O3 B14994635 2-[3-[5-Chloro-4-[(2-chlorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

2-[3-[5-Chloro-4-[(2-chlorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

Cat. No.: B14994635
M. Wt: 462.4 g/mol
InChI Key: UHMDGWOQVRQQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(5-Chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid is a complex organic compound with a unique structure that combines a pyridazine ring, an adamantane moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where the chlorophenylmethylamine reacts with the pyridazine intermediate.

    Adamantane Attachment: The adamantane moiety is attached through a Friedel-Crafts alkylation reaction, using adamantane as the alkylating agent.

    Acetic Acid Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting the keto group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the adamantane moiety.

    Reduction: Hydroxylated pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The adamantane moiety provides rigidity and stability, making the compound useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action of 2-[3-(5-chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and pyridazine moieties are likely involved in binding to the target, while the adamantane moiety provides structural stability. This interaction can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(5-Chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]propionic acid: Similar structure with a propionic acid group instead of an acetic acid group.

    2-[3-(5-Chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]butyric acid: Similar structure with a butyric acid group instead of an acetic acid group.

Uniqueness

The uniqueness of 2-[3-(5-chloro-4-{[(2-chlorophenyl)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-yl)adamantan-1-yl]acetic acid lies in its combination of a pyridazine ring, an adamantane moiety, and an acetic acid group. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C23H25Cl2N3O3

Molecular Weight

462.4 g/mol

IUPAC Name

2-[3-[5-chloro-4-[(2-chlorophenyl)methylamino]-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

InChI

InChI=1S/C23H25Cl2N3O3/c24-17-4-2-1-3-16(17)11-26-18-12-27-28(21(31)20(18)25)23-8-14-5-15(9-23)7-22(6-14,13-23)10-19(29)30/h1-4,12,14-15,26H,5-11,13H2,(H,29,30)

InChI Key

UHMDGWOQVRQQBZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCC5=CC=CC=C5Cl)Cl)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.